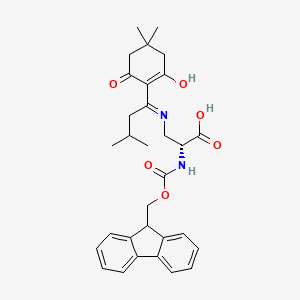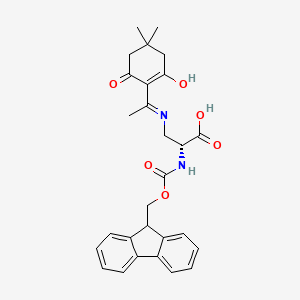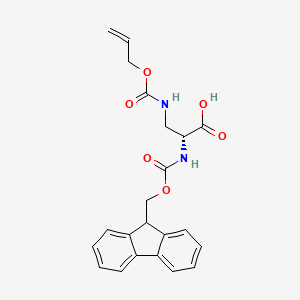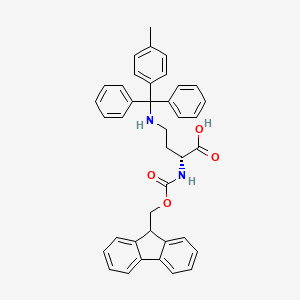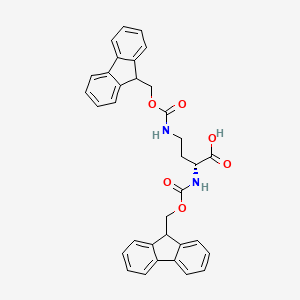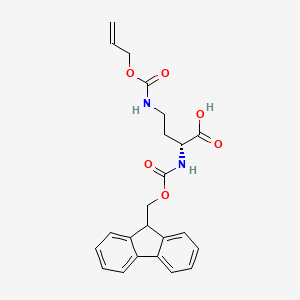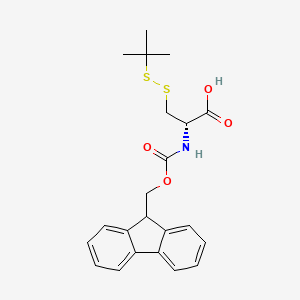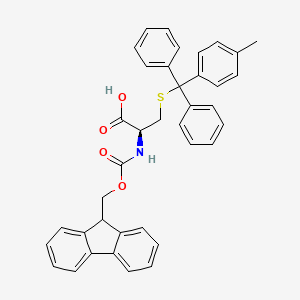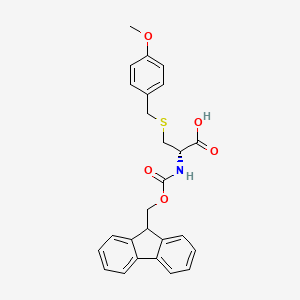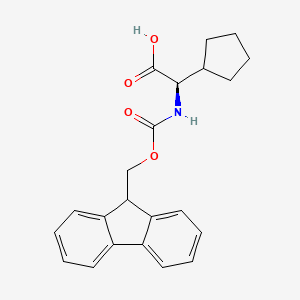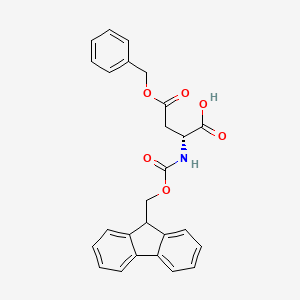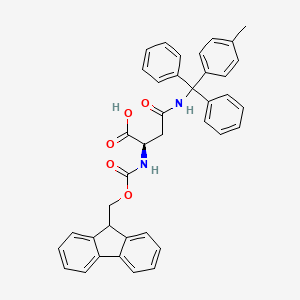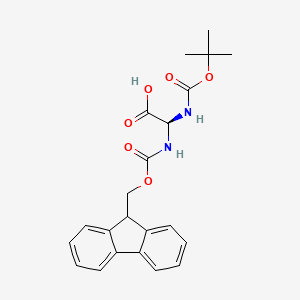
Fmoc-a-amino-D-Gly(Boc)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-alpha-amino-D-Gly(Boc)-OH is a compound used in peptide synthesis. It is a derivative of glycine, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the carboxyl group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal of the protecting groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-alpha-amino-D-Gly(Boc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of glycine is first protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Protection of the Carboxyl Group: The carboxyl group is then protected by reacting the intermediate with tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate or triethylamine.
Industrial Production Methods
Industrial production methods for Fmoc-alpha-amino-D-Gly(Boc)-OH involve similar steps but are optimized for large-scale synthesis. This includes the use of automated peptide synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-alpha-amino-D-Gly(Boc)-OH undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc group using a base like piperidine and removal of the Boc group using an acid like trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for Boc removal.
Coupling: DCC or DIC in the presence of a base like N-methylmorpholine (NMM).
Major Products
The major products formed from these reactions are peptides with specific sequences, where Fmoc-alpha-amino-D-Gly(Boc)-OH is incorporated at desired positions.
Aplicaciones Científicas De Investigación
Fmoc-alpha-amino-D-Gly(Boc)-OH is widely used in scientific research, particularly in:
Chemistry: Synthesis of peptides and peptidomimetics.
Biology: Study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Development of peptide-based drugs and therapeutic agents.
Industry: Production of synthetic peptides for research and commercial purposes.
Mecanismo De Acción
The mechanism of action of Fmoc-alpha-amino-D-Gly(Boc)-OH involves its incorporation into peptides during synthesis. The Fmoc and Boc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions. These protecting groups are removed at specific stages to allow for the formation of peptide bonds.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-alpha-amino-D-Ala(Boc)-OH: Similar structure but with alanine instead of glycine.
Fmoc-alpha-amino-D-Val(Boc)-OH: Similar structure but with valine instead of glycine.
Uniqueness
Fmoc-alpha-amino-D-Gly(Boc)-OH is unique due to its glycine backbone, which provides flexibility in peptide chains. This flexibility is crucial for studying protein folding and interactions.
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)24-18(19(25)26)23-20(27)29-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,12H2,1-3H3,(H,23,27)(H,24,28)(H,25,26)/t18-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCFKRJSLGKRNA-GOSISDBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
